molecular formula C5H12O<br>CH3(CH2)2CHOHCH3<br>C5H12O B147160 3-Methyl-2-butanol CAS No. 598-75-4

3-Methyl-2-butanol

Cat. No.: B147160
CAS No.: 598-75-4
M. Wt: 88.15 g/mol
InChI Key: MXLMTQWGSQIYOW-UHFFFAOYSA-N
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Description

3-Methyl-2-butanol, also known as (CH3)2chch(OH)CH3 or 1, 2-dimethylpropanol, belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl). This compound is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). This compound has been primarily detected in feces. Within the cell, this compound is primarily located in the cytoplasm. This compound exists in all eukaryotes, ranging from yeast to humans. This compound can be biosynthesized from isopentane. This compound is a fruity tasting compound that can be found in alcoholic beverages, citrus, fruits, and pomes. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a secondary alcohol that is 2-butanol carrying an additional methyl substituent at position 3. It has a role as a polar solvent and a plant metabolite. It derives from a hydride of an isopentane.

Scientific Research Applications

Biofuel Production

3-Methyl-2-butanol has potential applications as a biofuel. Engineering of Escherichia coli strains for the production of 3-Methyl-1-Butanol, a closely related compound, from glucose demonstrates the feasibility of using microbial processes for biofuel production (Connor & Liao, 2008). Additionally, metabolic engineering in microbial strains has been explored for the production of pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, indicating the potential of these processes for industrial biofuel applications (Cann & Liao, 2009).

Industrial Uses and Environmental Impact

This compound is utilized as a solvent in various industrial applications such as paints, inks, and fragrances. It also serves as a raw material in detergent production. A study on the kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol, a similar compound, highlights its environmental impact and degradation processes (Aschmann, Arey, & Atkinson, 2011).

Research on Combustion and Emissions

Research on combustion, such as the study of 2-methylbutanol (2-methyl-1-butanol) in combustion engines, contributes to understanding the potential of this compound as an alternative fuel or blending component. This involves measuring ignition delay times and flame speeds, and developing chemical kinetic models for oxidation processes (Park et al., 2015).

Production and Optimization in Microorganisms

Engineering of Corynebacterium glutamicum for producing pentanol isomers, including 3-methyl-1-butanol, explores the bio-production avenues for such compounds. These studies are significant for developing sustainable production methods of these alcohols from microorganisms (Vogt et al., 2016).

Food Industry Applications

This compound is used as a flavoring agent in the food industry. Studies on the differentiation of lactic acid bacteria by gas chromatography-ion mobility spectrometry, which involves identifying volatile organic compounds like 3-methyl-1-butanol, highlight the importance of these compounds in the food industry (Gallegos et al., 2017).

Mechanism of Action

Target of Action

3-Methyl-2-butanol, also known as isopentyl alcohol, is an organic chemical compound . It is primarily used as a solvent and an intermediate in the manufacture of other chemicals . It interacts with a variety of targets, including enzymes and receptors involved in metabolic processes. The compound’s primary targets are the enzymes involved in its metabolic breakdown .

Mode of Action

The mode of action of this compound involves several molecular interactions, including hydrogen bonding, dipole–dipole interactions, and van der Waals forces . As a secondary alcohol with a hydroxyl (-OH) group, it is polar and capable of forming hydrogen bonds with other polar molecules . When this compound reacts with a hydrogen halide, a substitution takes place producing an alkyl halide and water .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It has been found that rat, mouse, rabbit, and guinea pig liver microsomes can metabolize this compound, producing 2-methyl-2-butanol as the major metabolite, along with minor metabolites such as this compound, 2-methyl-1-butanol, and 3-methyl-1-butanol .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it forms an explosive mixture with air and can react violently with strong oxidizers, hydrogen trisulfide, and alkaline earth metals . It is also important to note that its properties, such as density and viscosity, can change with temperature .

Safety and Hazards

3-Methyl-2-butanol is flammable and harmful if inhaled. It is recommended to use only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

Future Directions

Improving the microbial phenotype by adopting methods like adaptive evolution could open up future directions to improve the production of isobutanol by reducing the product toxicity .

Biochemical Analysis

Biochemical Properties

3-Methyl-2-butanol plays a significant role in biochemical reactions, particularly as a solvent and a metabolite. It interacts with various enzymes and proteins, facilitating or inhibiting biochemical processes. For instance, it has been used as a reference for microbially produced volatile organic compounds in gas chromatography-mass spectrometry (GC-MS) analyses . The hydroxyl group in this compound allows it to form hydrogen bonds with other biomolecules, influencing their stability and reactivity.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may lead to changes in the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, it can impact cell signaling by interacting with membrane-bound receptors or enzymes, leading to altered cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For instance, the hydroxyl group in this compound can participate in hydrogen bonding and dipole-dipole interactions, affecting the conformation and function of proteins . These interactions can lead to changes in enzyme activity, protein stability, and gene expression, ultimately influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound have been associated with symptoms such as headache, dizziness, and nausea . These threshold effects highlight the importance of dosage in determining the compound’s impact on biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by enzymes such as alcohol dehydrogenase, which converts it into corresponding aldehydes and acids . These metabolic reactions can influence the levels of metabolites within the cell, affecting overall metabolic flux and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and polar nature. Additionally, it may interact with transporters or binding proteins that facilitate its movement within the cell . The distribution of this compound can affect its localization and accumulation in specific cellular compartments, influencing its biochemical activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific compartments or organelles within the cell, such as the cytoplasm or mitochondria. Post-translational modifications and targeting signals may direct this compound to these locations, where it can interact with specific biomolecules and exert its effects . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes.

Properties

IUPAC Name

3-methylbutan-2-ol
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InChI

InChI=1S/C5H12O/c1-4(2)5(3)6/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLMTQWGSQIYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H12O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20862268
Record name 2-Methyl-3-butanol
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Molecular Weight

88.15 g/mol
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Physical Description

Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS]
Record name 3-Methyl-2-butanol
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Boiling Point

112.00 to 114.00 °C. @ 760.00 mm Hg
Record name 3-Methyl-2-butanol
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Solubility

56 mg/mL at 25 °C
Record name 3-Methyl-2-butanol
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Density

0.815-0.821
Record name 3-Methyl-2-butanol
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Vapor Pressure

9.15 [mmHg]
Record name 3-Methyl-2-butanol
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CAS No.

598-75-4, 1517-66-4
Record name 3-Methyl-2-butanol
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Record name 2-Butanol, 3-methyl-, (S)-
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Record name 3-METHYL-2-BUTANOL
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Record name 2-Methyl-3-butanol
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Record name 3-methylbutan-2-ol
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Record name 3-METHYL-2-BUTANOL
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Record name 3-Methyl-2-butanol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Methyl-2-butanol?

A1: this compound has the molecular formula C5H12O and a molecular weight of 88.15 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided abstracts don't detail specific spectroscopic data, this compound can be characterized using techniques like NMR spectroscopy, infrared spectroscopy, and mass spectrometry. [, , ]

Q3: Are there any studies on the performance and applications of this compound under various conditions?

A3: Research has explored its use in binary and ternary systems with compounds like 2-methylpentane and 3-methyl-2-butanone, examining vapor-liquid equilibria at different temperatures and pressures. [, , ] Additionally, its behavior in mixtures with propylene carbonate has been investigated for excess molar enthalpies and volumes. []

Q4: What is the role of this compound in catalytic reactions?

A4: this compound is primarily featured as a reactant or product in catalytic reactions, particularly in studies focusing on dehydrogenation to produce 3-methyl-2-butanone (methyl isopropyl ketone). [] It also serves as a starting material in the synthesis of chiral auxiliaries for asymmetric hydrogenation reactions. []

Q5: How does the structure of silica-supported Cu catalysts affect the dehydrogenation of this compound?

A5: Research indicates that silica-supported Cu catalysts prepared with mannitol exhibit high activity for this compound dehydrogenation due to the formation of highly dispersed Cu nanoparticles. [] This highlights the importance of catalyst preparation methods on catalytic activity.

Q6: Have there been any computational studies on this compound?

A6: Yes, high-level ab initio calculations were used to investigate the unimolecular dissociation of ionized this compound, suggesting the formation of a hydrogen-bridged complex during the reaction. [] Molecular simulations were also employed to predict the separation of this compound from its isomers in STW-type zeolites. []

Q7: How does the structure of this compound influence its reactivity?

A7: Studies on the reactions of hydroxyl radicals with various alcohols, including this compound, revealed a relationship between the molecule's structure and its reactivity. [, ] This suggests that structural modifications could impact its interaction with other molecules.

Q8: Are there studies comparing the behavior of this compound with its isomers?

A8: Yes, research has investigated the separation of this compound from other pentanol isomers using various techniques, highlighting the subtle structural differences that influence their properties and interactions. [, , , , ]

Q9: What information is available regarding the stability of this compound?

A9: While specific stability data isn't provided in the abstracts, its presence as a volatile compound in various studies suggests potential volatility and a need for appropriate storage conditions. [, , ]

Q10: Is there information about SHE regulations, PK/PD, in vitro/vivo efficacy, or resistance related to this compound?

A10: The provided research primarily focuses on the physicochemical properties and catalytic applications of this compound. Information about SHE regulations, PK/PD, in vitro/vivo efficacy, or resistance would require further investigation beyond these abstracts.

Q11: What are the known toxicological properties of this compound?

A11: Research indicates potential genotoxicity of this compound using luminescent and light absorption umu tests. [] This emphasizes the importance of handling this compound with caution and following appropriate safety protocols.

Q12: Are there studies on the metabolism of this compound in living organisms?

A12: Yes, studies on mice exposed to isopentane identified this compound as a metabolite, suggesting its potential presence and effects in biological systems. []

Q13: What is known about the environmental impact and degradation of this compound?

A14: While the provided abstracts don't directly address its environmental fate, its identification as a volatile organic compound in various settings, including natural water systems and indoor environments, suggests potential for environmental release and transport. [, ]

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